molecular formula C10H14N4O B3198048 N-(Pyridin-3-yl)piperazine-1-carboxamide CAS No. 1008775-28-7

N-(Pyridin-3-yl)piperazine-1-carboxamide

Cat. No. B3198048
CAS RN: 1008775-28-7
M. Wt: 206.24
InChI Key: XXDQBBKYUFLWET-UHFFFAOYSA-N
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Description

“N-(Pyridin-3-yl)piperazine-1-carboxamide” is a chemical compound. It has been identified in the design and synthesis of novel substituted benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

1. Synthesis and Antipsychotic Agent Development

N-(Pyridin-3-yl)piperazine-1-carboxamide derivatives are investigated for their potential as antipsychotic agents. For example, heterocyclic analogues of 1192U90 were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and for their ability to antagonize the apomorphine-induced climbing response in mice. Two derivatives exhibited potent in vivo activities comparable to the parent compound, suggesting their potential utility as antipsychotic agents with reduced side effects (Norman et al., 1996).

2. Anti-Tubercular Activity

N-(Pyridin-3-yl)piperazine-1-carboxamide derivatives have shown promising results in combating tuberculosis. A series of these derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant inhibitory activity, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as effective anti-tubercular agents (Srinivasarao et al., 2020).

3. Antimicrobial Activity

New pyridine derivatives, including N-(Pyridin-3-yl)piperazine-1-carboxamide, have been synthesized and evaluated for their antimicrobial activity. These compounds displayed variable and modest activity against investigated strains of bacteria and fungi, suggesting their potential in antimicrobial applications (Patel et al., 2011).

4. Antineoplastic Applications

Some N-(Pyridin-3-yl)piperazine-1-carboxamide derivatives are being explored for their use as antineoplastic agents. For instance, Flumatinib, a novel tyrosine kinase inhibitor related to this compound, is undergoing clinical trials for the treatment of chronic myelogenous leukemia, highlighting the potential of these derivatives in cancer therapy (Gong et al., 2010).

properties

IUPAC Name

N-pyridin-3-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQBBKYUFLWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-3-yl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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